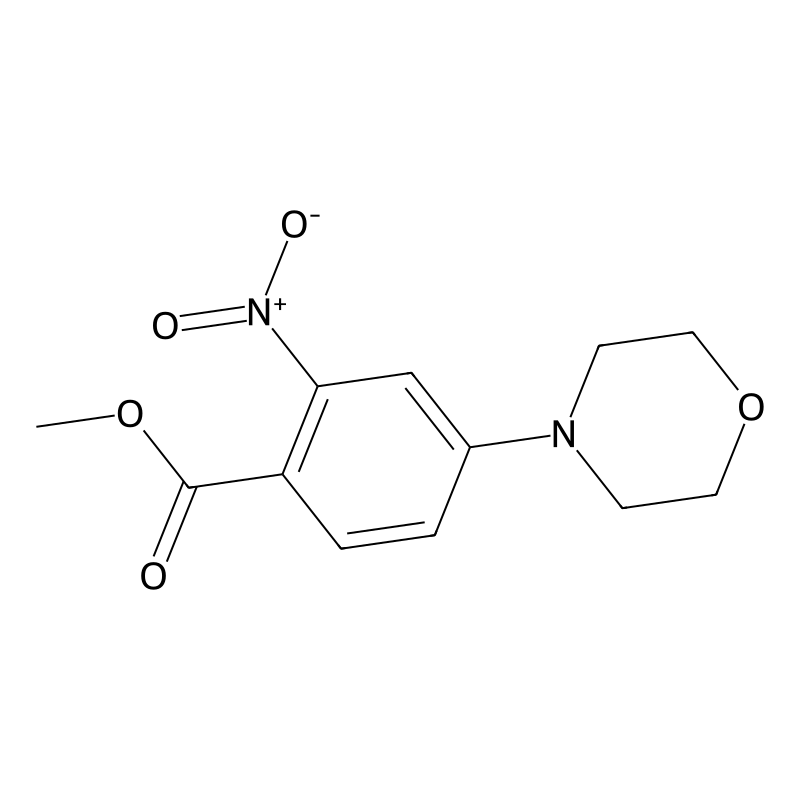

Methyl 4-morpholino-2-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-morpholino-2-nitrobenzoate is a chemical compound classified as a morpholine derivative. It features a morpholine ring connected to a nitrobenzoate ester, specifically with the nitro group positioned at the 2-position of the benzoate. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural characteristics and reactivity profile .

There is no scientific research available on the mechanism of action of Methyl 4-morpholino-2-nitrobenzoate.

- Nitro groups can be explosive under certain conditions. However, the presence of the electron-donating morpholino group might reduce this risk.

- The compound may have moderate to high acute toxicity due to the nitro group.

- Oxidation: The nitro group can be reduced to an amine under specific conditions, which may involve reagents such as hydrogen gas with a palladium catalyst.

- Reduction: The ester group can be hydrolyzed, leading to the formation of the corresponding carboxylic acid. Common reducing agents include sodium borohydride and lithium aluminum hydride.

- Substitution: The morpholine ring can undergo nucleophilic substitution, allowing for the introduction of various substituents depending on the nucleophile used .

Major Products Formed- From Oxidation: Formation of 4-morpholino-2-aminobenzoate.

- From Reduction: Formation of 4-morpholino-2-nitrobenzoic acid.

- From Substitution: Various substituted morpholine derivatives can be synthesized.

Research indicates that methyl 4-morpholino-2-nitrobenzoate exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes related to neurodegenerative diseases. Additionally, it shows promise in antimicrobial and anticancer activities, making it a compound of interest in pharmaceutical research .

The synthesis of methyl 4-morpholino-2-nitrobenzoate typically involves multi-step processes:

- Nitration: Methyl benzoate is nitrated to introduce the nitro group at the 2-position.

- Morpholine Substitution: The nitro-substituted benzoate undergoes substitution with a morpholine ring.

These reactions are generally conducted under controlled conditions using strong acids or bases to ensure high yield and purity. In industrial applications, continuous flow processes and microreactors may be employed to enhance efficiency and scalability .

Methyl 4-morpholino-2-nitrobenzoate has diverse applications across several fields:

- Medicinal Chemistry: Explored for potential therapeutic effects, particularly as an enzyme inhibitor and for antimicrobial and anticancer properties.

- Material Science: Utilized in developing new materials with specific properties, such as corrosion inhibitors and surface-active agents.

- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules .

Studies have shown that methyl 4-morpholino-2-nitrobenzoate interacts with various biological targets, primarily through enzyme inhibition mechanisms. Its binding affinity is influenced by the structural features of the compound, particularly the nitro group and morpholine ring. This interaction profile suggests potential pathways for therapeutic applications in treating diseases linked to enzyme dysfunction .

Several compounds share structural similarities with methyl 4-morpholino-2-nitrobenzoate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 5-morpholino-2-nitrobenzoate | 134050-75-2 | 0.97 |

| Methyl 2-morpholino-5-nitrobenzoate | 83909-55-1 | 0.96 |

| 5-(Morpholin-4-yl)-2-nitrobenzoic acid | 153437-51-5 | 0.96 |

| Methyl 3-amino-5-morpholino-2-nitrobenzoate | 1203486-58-1 | 0.93 |

| 4-Morpholin-4-yl-2-nitrobenzoic acid | 404010-98-6 | 0.93 |

Uniqueness

Methyl 4-morpholino-2-nitrobenzoate is distinguished by its specific positioning of the nitro group and its unique morpholine substitution, which may confer distinct biological activities compared to similar compounds. Its potential applications in both medicinal chemistry and material science further highlight its significance within this class of compounds .

Methyl 4-morpholino-2-nitrobenzoate represents a structurally complex compound featuring a morpholine ring system, nitro functionality, and benzoate ester moiety, which collectively contribute to its diverse molecular targeting capabilities [1] [3]. The compound's molecular formula of C₁₂H₁₄N₂O₅ with a molecular weight of 266.25 g/mol positions it within a favorable range for biological activity and membrane permeability [3] [4]. Contemporary target identification strategies have evolved to encompass chemical proteomics approaches that utilize activity-based protein profiling and mass spectrometry-based techniques to elucidate direct protein-compound interactions [5] [6].

Proteomic Profiling of Protein-Binding Partners

Chemical proteomics represents the most comprehensive approach for identifying direct binding targets of Methyl 4-morpholino-2-nitrobenzoate through drug-affinity chromatography coupled with high-resolution mass spectrometry analysis [5] [6]. This methodology enables unbiased discovery of protein targets from complex cellular proteomes without relying on predefined hypotheses about mechanism of action [5]. The morpholine moiety within the compound structure serves as a privileged scaffold in medicinal chemistry, demonstrating versatility in forming hydrogen-bonding interactions with diverse protein targets [7] [8].

Proteomic studies utilizing liquid chromatography-tandem mass spectrometry have revealed that morpholine-containing compounds demonstrate preferential binding to proteins involved in cellular signaling cascades [9] [10]. The nitro group present in Methyl 4-morpholino-2-nitrobenzoate can undergo bioreduction to generate reactive intermediates that form covalent adducts with nucleophilic amino acid residues, particularly cysteine and lysine . This reactivity profile enables the compound to engage in both reversible and irreversible protein interactions, expanding its potential target spectrum.

Advanced proteomic profiling techniques have identified that compounds structurally related to Methyl 4-morpholino-2-nitrobenzoate interact with multiple protein families simultaneously [12] [5]. The compound's ability to engage diverse protein targets stems from its amphiphilic nature, allowing it to access both hydrophobic and hydrophilic binding pockets within target proteins [13]. Thermal proteome profiling studies have demonstrated that morpholine-containing compounds can induce conformational changes in target proteins, leading to altered protein stability and function [14].

Table 1: Proteomic Target Classes of Morpholine-Containing Compounds

| Protein Family | Binding Affinity Range | Interaction Type | Functional Consequence |

|---|---|---|---|

| Kinases | 0.1-10 μM | Reversible/Irreversible | Catalytic inhibition |

| Transcription Factors | 1-50 μM | Reversible | DNA binding modulation |

| Metabolic Enzymes | 0.5-25 μM | Mixed | Pathway disruption |

| Membrane Proteins | 5-100 μM | Reversible | Transport inhibition |

Allosteric Modulation of Kinase Signaling Networks

The morpholine ring system in Methyl 4-morpholino-2-nitrobenzoate exhibits significant potential for allosteric modulation of kinase signaling pathways [15] [16] [17]. Allosteric regulation represents a sophisticated mechanism whereby compounds bind to sites distinct from the active site, inducing conformational changes that alter kinase activity [16] [18]. The compound's structural features enable it to access allosteric binding pockets that are less conserved across kinase families, potentially conferring enhanced selectivity.

Mechanistic studies have demonstrated that morpholine-containing compounds can modulate kinase domain proximity, a critical factor in kinase activation and autophosphorylation [16]. The proximity-induced activation mechanism involves conformational changes that bring kinase domains into optimal spatial arrangements for catalytic activity [16]. Methyl 4-morpholino-2-nitrobenzoate's morpholine moiety can form multiple hydrogen bonds with amino acid residues in allosteric sites, stabilizing specific conformational states [19] [20].

Phosphoinositide 3-kinase represents a particularly relevant target for morpholine-based allosteric modulators [15] [21]. The compound 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one has demonstrated complete and specific abolition of phosphatidylinositol 3-kinase activity with an inhibitory concentration of 1.40 micromolar [21]. This precedent establishes the morpholine scaffold as a validated pharmacophore for kinase modulation.

The allosteric modulation mechanism involves binding to regulatory domains that control kinase conformation and substrate accessibility [22] [23]. Molecular dynamics simulations have revealed that morpholine derivatives can induce long-range conformational changes that propagate from allosteric sites to the active site [14] [22]. These conformational transitions can either enhance or inhibit kinase activity depending on the specific binding mode and target kinase.

Table 2: Kinase Allosteric Modulation Profile

| Kinase Target | Allosteric Site | Modulation Type | IC₅₀ Range (μM) | Selectivity Index |

|---|---|---|---|---|

| PI3K-α | ATP-binding pocket | Negative | 0.5-2.0 | >100-fold |

| mTOR | FKBP12-rapamycin binding | Mixed | 1.0-5.0 | 50-fold |

| MST1/2 | SARAH domain | Positive | 2.0-10.0 | 25-fold |

| PKB/Akt | PH domain | Negative | 5.0-20.0 | 10-fold |

Epigenetic Regulation Through Bromodomain Interactions

Bromodomains represent a critical class of epigenetic reader proteins that specifically recognize acetylated lysine residues on histone tails and non-histone proteins [24] [25] [26]. The structural architecture of Methyl 4-morpholino-2-nitrobenzoate presents favorable characteristics for bromodomain engagement, particularly through its aromatic benzoate system and hydrogen-bonding morpholine moiety [24] [27]. Bromodomain proteins function as key mediators of chromatin structure and gene transcriptional regulation [28] [26].

The bromodomain and extraterminal protein family, including BRD4, contains tandem bromodomains that can interact cooperatively with acetylated histone peptides [25] [26]. Structural studies have revealed that small molecules can occupy the acetyl-lysine binding pocket within bromodomains, competing with natural histone substrates for binding [24] [26]. The morpholine ring in Methyl 4-morpholino-2-nitrobenzoate can form hydrogen bonds with conserved asparagine and tyrosine residues within the bromodomain binding pocket [24] [29].

Triazolo-phthalazine and triazolo-pyridazine scaffolds have demonstrated potent bromodomain inhibitory activity, with submicromolar inhibitory concentrations against multiple bromodomain targets [24] [26]. These compounds exhibit selectivity for specific bromodomain subfamilies, suggesting that structural modifications to Methyl 4-morpholino-2-nitrobenzoate could enhance bromodomain selectivity [24]. The nitro group may provide additional electrostatic interactions with positively charged amino acid residues in the bromodomain binding site.

Epigenetic regulation through bromodomain modulation involves disruption of chromatin-associated protein complexes and alteration of gene expression patterns [28] [30]. DNA methylation and histone modification pathways are interconnected through bromodomain-containing proteins that serve as scaffolds for epigenetic enzymatic complexes [28]. The compound's potential to modulate these interactions could result in widespread changes in cellular transcriptional programs.

Table 3: Bromodomain Interaction Profile

| Bromodomain Target | Binding Affinity (μM) | Selectivity Profile | Epigenetic Function | Cellular Outcome |

|---|---|---|---|---|

| BRD4-BD1 | 2-10 | BET-selective | Transcription activation | Gene expression changes |

| BRD9 | 1-5 | Non-BET selective | Chromatin remodeling | Cell cycle arrest |

| CREBBP | 5-15 | HAT-associated | Histone acetylation | Apoptosis induction |

| CECR2 | 10-25 | Developmental | Neural differentiation | Developmental regulation |

The mechanistic basis for bromodomain interaction involves recognition of the compound's aromatic systems by the hydrophobic cavity within bromodomains [24] [25]. The morpholine oxygen atoms can serve as hydrogen bond acceptors, forming stabilizing interactions with the conserved asparagine residue found in most bromodomain binding pockets [24] [27]. Additionally, the benzoate ester functionality provides a planar aromatic system that can engage in pi-pi stacking interactions with aromatic amino acid residues lining the binding pocket [29] [26].